4-fluoro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-fluoro-N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23FN2O3S/c1-21-11-10-18-8-6-13(7-9-18)12-17-22(19,20)15-4-2-14(16)3-5-15/h2-5,13,17H,6-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGYQQWYZLHHHET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)CNS(=O)(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Synthetic Procedure
- Chlorosulfonation : 4-Fluorobenzene is treated with chlorosulfonic acid to yield 4-fluorobenzenesulfonyl chloride.
- Amination : The sulfonyl chloride intermediate is reacted with aqueous ammonia to form 4-fluorobenzenesulfonamide.
Reaction Conditions :
- Temperature: 0–5°C (chlorosulfonation), room temperature (amination).
- Yield: >85% after recrystallization.
Synthesis of (1-(2-Methoxyethyl)piperidin-4-yl)methanamine
This intermediate requires a multi-step sequence starting from piperidin-4-one or its derivatives.
Preparation of 1-(2-Methoxyethyl)piperidin-4-amine
A critical precursor, synthesized via alkylation of 4-aminopiperidine with 2-methoxyethyl methanesulfonate:
- Alkylation :
Optimization Note : Low yields in this step suggest competing side reactions, necessitating optimized stoichiometry or alternative solvents.
Coupling of Piperidine and Sulfonamide Components
The final step involves nucleophilic displacement or sulfonylation to form the sulfonamide bond.
Sulfonamide Bond Formation
(1-(2-Methoxyethyl)piperidin-4-yl)methanamine is reacted with 4-fluorobenzenesulfonyl chloride under basic conditions:
Procedure :
- Reaction Setup :
- The amine (1 equiv) is dissolved in dry dichloromethane (DCM) and cooled to 0°C.
- 4-Fluorobenzenesulfonyl chloride (1.1 equiv) and triethylamine (2 equiv) are added dropwise.
- The mixture is stirred at room temperature for 12 hours.
- Workup :
- The organic layer is washed with HCl (1N), NaHCO₃ (sat.), and brine.
- Purification via silica gel chromatography yields the target compound.
Typical Yield : 70–80% after optimization.
Analytical Characterization
Critical spectroscopic data for the target compound and intermediates:
1H NMR of 1-(2-Methoxyethyl)piperidin-4-amine
- δ 4.05 (br s, 2H, NH₂), 3.50–3.40 (m, 2H, OCH₂), 3.30 (s, 3H, OCH₃), 2.85–2.70 (m, 3H, piperidine-H), 1.81–1.73 (m, 4H, piperidine-H), 1.43 (s, 9H, Boc group).
X-ray Crystallography of Related Sulfonamide
Alternative Synthetic Routes and Optimization
Reductive Amination Strategy
A one-pot approach using 4-fluorobenzenesulfonamide and 1-(2-methoxyethyl)piperidin-4-one :
- Imine Formation : React the ketone with the sulfonamide in the presence of Ti(OiPr)₄.
- Reduction : Use NaBH₄ to reduce the imine to the secondary amine.
Advantage : Bypasses the need for pre-formed methanamine.
Limitation : Requires strict anhydrous conditions.
Microwave-Assisted Synthesis
Reducing reaction times for the alkylation step (Section 3.1) from 16 hours to 1 hour under microwave irradiation (100°C).
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove certain functional groups or to convert the compound into a different oxidation state.
Substitution: The fluoro substituent can be replaced with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
4-fluoro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 4-fluoro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The piperidine ring and the benzenesulfonamide group are key structural features that enable the compound to bind to enzymes or receptors, thereby modulating their activity. The fluoro substituent may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The following table summarizes key structural analogs and their properties:
Key Observations:
- Substituent Effects on Molecular Weight: Bulky substituents (e.g., dihydrobenzofuran in compound 14) increase molecular weight compared to the target compound. The trifluoroethoxy group in compound 8 further elevates molecular weight due to fluorine atoms .
- Physical State: Hydrophobic substituents (e.g., dihydrobenzofuran) favor solid states, while smaller groups (e.g., methoxyethyl) may result in oils or amorphous solids .
- Synthetic Efficiency: Yields for analogs range from 67% to 90%, influenced by steric hindrance and reactivity of sulfonyl chlorides .
Pharmacological Activity and Receptor Selectivity
- Compound 14 (Dihydrobenzofuran Derivative): Acts as a dual α2A/5-HT7 receptor antagonist, demonstrating antidepressant-like properties in preclinical models. The dihydrobenzofuran moiety may improve blood-brain barrier penetration .
- Compound 15 (3-Chloroaryl Derivative): Shows reduced α2A/5-HT7 activity compared to compound 14, highlighting the importance of the fluorophenyl group for receptor engagement .
Biological Activity
4-fluoro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide is a sulfonamide compound notable for its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound features a sulfonamide group attached to a benzene ring with a fluorine substituent and a piperidine moiety modified with a methoxyethyl group. This unique structure enhances its pharmacological profile, potentially improving its binding affinity to biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfonamide group is known for inhibiting bacterial dihydropteroate synthase, which is crucial for folate synthesis in bacteria. This mechanism underpins its antibacterial properties.
- Cancer Therapeutics : Research indicates that similar compounds can inhibit cathepsin S, an enzyme involved in cancer progression. Studies have shown moderate inhibitory activity against this enzyme, suggesting potential as an anticancer agent.
- Antimicrobial Activity : The compound exhibits significant antibacterial and antifungal properties due to its ability to disrupt cellular processes in pathogens.
Biological Activity Data
The following table summarizes the biological activities associated with this compound and related compounds:
| Compound Name | Biological Activity | Mechanism of Action | References |
|---|---|---|---|
| This compound | Antibacterial, Antifungal, Anticancer | Inhibits dihydropteroate synthase; inhibits cathepsin S | |
| 3-chloro-4-fluoro-N-(piperidin-4-yl)benzenesulfonamide | Antimicrobial | Similar mechanism targeting folate synthesis | |
| N-(3-chloro-4-fluorophenyl)-4-fluoro-3,5-dimethylbenzenesulfonamide | Anticancer | Disrupts cellular signaling pathways |
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Antibacterial Studies : A study focusing on the sulfonamide class demonstrated that compounds with similar structures effectively inhibited bacterial growth by targeting essential enzymes involved in folate synthesis. The presence of the piperidine moiety enhances membrane permeability, facilitating the compound's entry into bacterial cells.
- Cancer Research : In a study published in "Bioorganic & Medicinal Chemistry," the compound was evaluated for its ability to inhibit cathepsin S. Results indicated that it could serve as a lead compound for developing more potent inhibitors aimed at treating various cancers.
Comparative Analysis
When compared to other related compounds, this compound exhibits distinct advantages due to its unique structural features:
| Compound Name | Unique Features | Advantages |
|---|---|---|
| 3-chloro-4-fluorobenzenesulfonamide | Lacks piperidine moiety | Simpler structure but less potent |
| N-(3-chloro-4-fluorophenyl)-4-fluoro-3,5-dimethylbenzenesulfonamide | Additional methyl groups | Enhanced lipophilicity but may alter efficacy |
| This compound | Dual halogen substituents and methoxyethyl group | Improved pharmacological profile and potential for therapeutic applications |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-fluoro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide, and how can purity be maximized?
- Methodology : Multi-step synthesis typically involves coupling the benzenesulfonamide core with a functionalized piperidine derivative. Key steps include:
- Step 1 : Preparation of the piperidin-4-ylmethyl intermediate via nucleophilic substitution or reductive amination .
- Step 2 : Sulfonylation using 4-fluorobenzenesulfonyl chloride under controlled pH (7–9) and temperature (0–5°C) to avoid side reactions .
- Purification : Recrystallization (e.g., using ethanol/water mixtures) or gradient column chromatography (silica gel, ethyl acetate/hexane) improves yield (reported ~60–75%) and purity (>95%) .
- Validation : Purity is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (e.g., absence of residual solvent peaks) .
Q. Which analytical techniques are critical for structural confirmation of this compound?
- Primary Methods :
- NMR Spectroscopy : H and C NMR verify the fluorine substituent (δ ~7.8 ppm for aromatic F) and piperidine-methoxyethyl group (δ ~3.3–3.5 ppm for OCH) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H] calculated for CHFNOS: 367.1432) .
- Advanced Techniques : X-ray crystallography (if crystals are obtainable) resolves bond angles and stereochemistry, as seen in related sulfonamide derivatives .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?
- Approach :
- Modifications : Vary substituents on (i) the benzenesulfonamide ring (e.g., replacing F with Cl, CH) and (ii) the piperidine moiety (e.g., altering methoxyethyl chain length) .
- Biological Assays : Test derivatives against target enzymes (e.g., carbonic anhydrase) or receptors (e.g., GPCRs) using fluorescence polarization or surface plasmon resonance .
- Data Interpretation : Correlate logP (lipophilicity) with cellular permeability; IC values guide lead optimization .
Q. How can contradictory data on this compound’s solubility and bioavailability be resolved?
- Contradictions : Discrepancies may arise from assay conditions (e.g., pH, solvent).
- Resolution Strategies :
- Solubility : Use dynamic light scattering (DLS) to assess aggregation in PBS vs. DMSO .
- Bioavailability : Compare in vitro (Caco-2 permeability) and in vivo (rodent PK) data, adjusting formulation (e.g., nanoemulsions) .
Q. What computational methods predict binding modes of this compound to biological targets?
- Tools : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate interactions with proteins (e.g., sulfonamide-binding enzymes) .
- Validation : Overlay computational results with crystallographic data from analogous compounds (e.g., PDB ID 72D for benzenesulfonamide-protein complexes) .
Experimental Design & Data Analysis
Q. How should researchers design assays to evaluate this compound’s metabolic stability?
- Protocol :
- In Vitro : Incubate with liver microsomes (human/rat), quantify parent compound depletion via LC-MS/MS .
- Metabolite ID : Use Q-TOF MS to detect hydroxylation or demethylation products .
- Parameters : Report t and intrinsic clearance (Cl) for cross-species comparison .
Q. What strategies mitigate synthesis challenges, such as low yield in the final coupling step?
- Optimization :
- Catalysis : Use DMAP or HOBt to enhance sulfonamide bond formation .
- Reaction Monitoring : Track intermediates via TLC or inline IR spectroscopy .
- Case Study : A related piperidine-sulfonamide achieved 85% yield using microwave-assisted synthesis at 80°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
